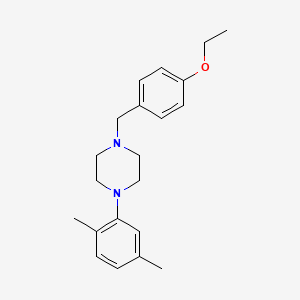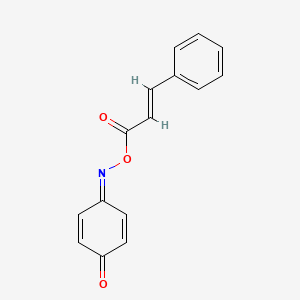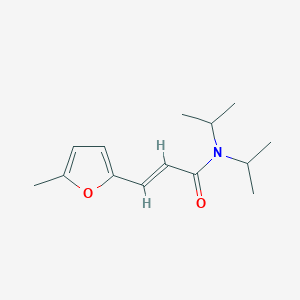![molecular formula C16H17NO2 B5821242 1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
1-[(2-naphthyloxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-naphthyloxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. This compound is also known as NAP, and it is a derivative of the natural peptide activity-dependent neuroprotective protein (ADNP). NAP has been shown to have neuroprotective and neurotrophic effects, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of NAP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain. NAP has been shown to activate the Akt and ERK pathways, which are involved in cell survival and growth. NAP has also been shown to increase the expression of various neurotrophic factors, such as BDNF and NGF, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
NAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of various neurotrophic factors, which can promote the growth and survival of neurons. NAP has also been shown to reduce oxidative stress, inflammation, and apoptosis, which can help to prevent neuronal damage. Additionally, NAP has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NAP in lab experiments is its neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons. Additionally, NAP is relatively easy to synthesize and can be produced using standard laboratory equipment. However, one of the limitations of using NAP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on NAP. One area of research is in the development of novel NAP derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential use of NAP in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of NAP and its effects on neuronal function and survival.
Métodos De Síntesis
The synthesis of NAP involves a series of chemical reactions, starting with the reaction of 2-naphthol with acetyl chloride to form 2-acetylnaphthol. This compound is then reacted with pyrrolidine in the presence of a base to produce NAP. The synthesis of NAP is a relatively straightforward process, and it can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
NAP has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications. One of the most promising areas of research is in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has been shown to have neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-9-3-4-10-17)12-19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESTZWPORMMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
